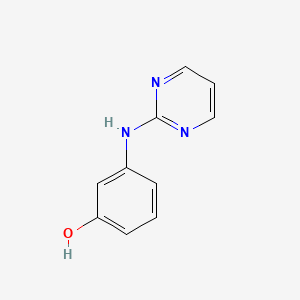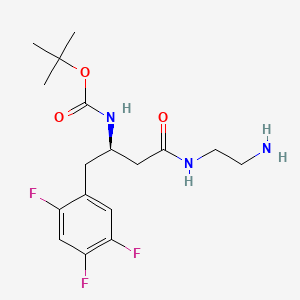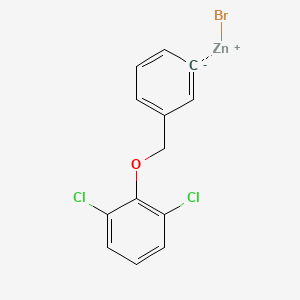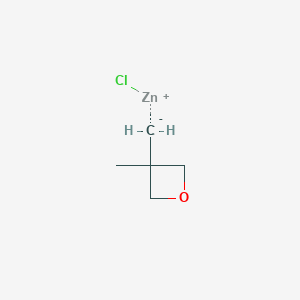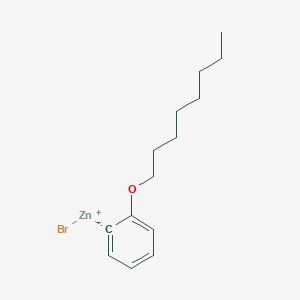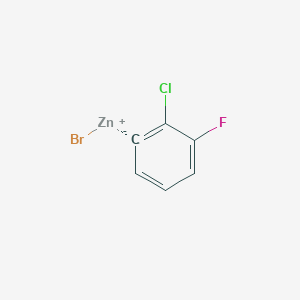
2-Chloro-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-chloro-3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-chloro-3-fluorobromobenzene in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反应分析
Types of Reactions
2-Chloro-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
科学研究应用
2-Chloro-3-fluorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 2-Chloro-3-fluorophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the catalyst. The molecular targets in these reactions are typically organic halides or boronic acids, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
- 2-ChlorophenylZinc bromide
- 3-FluorophenylZinc bromide
- 2-Bromo-3-fluorophenylZinc bromide
Uniqueness
2-Chloro-3-fluorophenylZinc bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent for the synthesis of a wide range of organic molecules .
属性
分子式 |
C6H3BrClFZn |
|---|---|
分子量 |
274.8 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI 键 |
VHIHSKYJDKRMLY-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=C(C(=C1)F)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
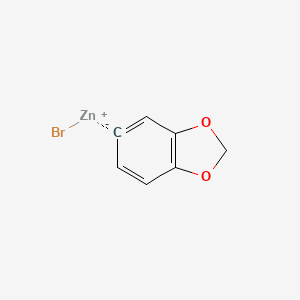
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
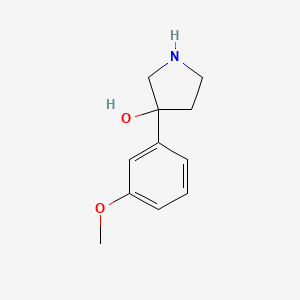
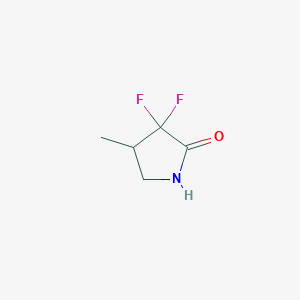
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
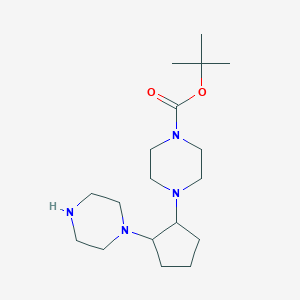
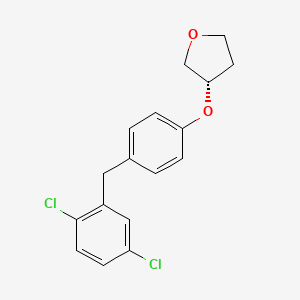
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
